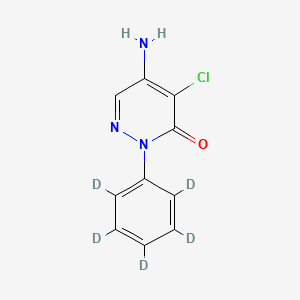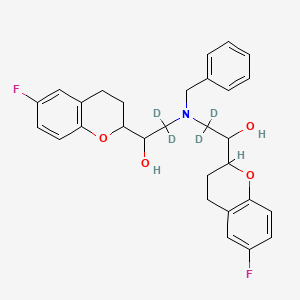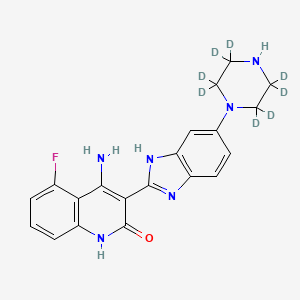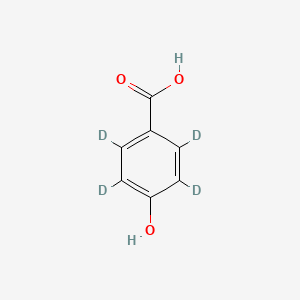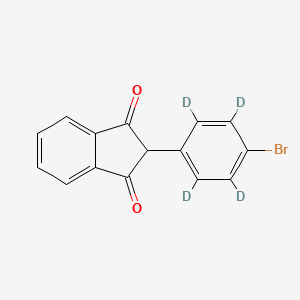
Bromindione-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromindione-d4 is a deuterated derivative of the anticoagulant drug bromindione. It is a potent inhibitor of vitamin K epoxide reductase, an enzyme involved in the synthesis of vitamin K-dependent clotting factors. The compound is primarily used in scientific research due to its unique properties and potential therapeutic applications in the treatment of thrombotic disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromindione-d4 involves the incorporation of deuterium atoms into the bromindione molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: Bromindione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced to form deuterated derivatives with different oxidation states.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated alcohols or hydrocarbons.
科学的研究の応用
Bromindione-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study deuterium incorporation and chemical shifts.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic applications in the treatment of thrombotic disorders due to its anticoagulant properties.
Industry: Utilized in the development of deuterated drugs and as a standard in analytical chemistry
作用機序
Bromindione-d4 exerts its effects by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effects. The molecular targets include the enzyme’s active site, where this compound binds and prevents the reduction of vitamin K epoxide to its active form.
類似化合物との比較
Bromindione: The non-deuterated parent compound with similar anticoagulant properties.
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase but with a different chemical structure.
Phenindione: A related indandione derivative with anticoagulant effects.
Uniqueness: Bromindione-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This deuteration also provides distinct advantages in NMR spectroscopy, making it a valuable tool in chemical and biological research.
特性
IUPAC Name |
2-(4-bromo-2,3,5,6-tetradeuteriophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZIGSOEWMFKK-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

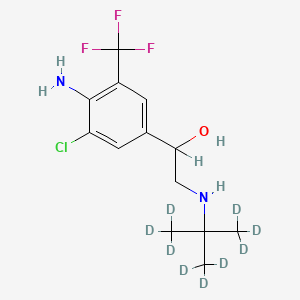


![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)

